molecular formula C20H25ClN2 B5845377 1-(4-chlorobenzyl)-4-(4-ethylbenzyl)piperazine

1-(4-chlorobenzyl)-4-(4-ethylbenzyl)piperazine

Cat. No.: B5845377
M. Wt: 328.9 g/mol
InChI Key: IUSRPFHVAGISQE-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-(4-ethylbenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two benzyl groups, one substituted with a chlorine atom and the other with an ethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-4-(4-ethylbenzyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzyl chloride and 4-ethylbenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-4-(4-ethylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzylic positions, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the benzyl groups to their corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with sodium borohydride can produce benzyl alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex piperazine derivatives.

    Biology: Research has explored the compound’s potential as a ligand for binding to specific biological targets, such as receptors or enzymes.

    Medicine: The compound has been investigated for its potential pharmacological properties, including its ability to modulate neurotransmitter systems.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-(4-ethylbenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved can vary depending on the specific application and target. For example, in pharmacological studies, the compound may interact with neurotransmitter receptors, influencing their signaling pathways.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-4-(4-ethylbenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-benzylpiperazine: This compound lacks the additional substituents on the benzyl groups, making it less complex in structure.

    1-(4-methylbenzyl)-4-(4-chlorobenzyl)piperazine: This compound has a methyl group instead of an ethyl group, which can influence its chemical properties and reactivity.

    1-(4-fluorobenzyl)-4-(4-ethylbenzyl)piperazine: The presence of a fluorine atom instead of a chlorine atom can affect the compound’s electronic properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity, binding affinity, and overall properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2/c1-2-17-3-5-18(6-4-17)15-22-11-13-23(14-12-22)16-19-7-9-20(21)10-8-19/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSRPFHVAGISQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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